molecular formula C20H24BrNO3 B14656638 N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid CAS No. 51032-23-6

N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid

Cat. No.: B14656638
CAS No.: 51032-23-6
M. Wt: 406.3 g/mol
InChI Key: CYVIYFFJHIHWIR-UHFFFAOYSA-N
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Description

N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid is a complex organic compound characterized by its unique structure, which includes a bromomethyl group, a methyl group, and an adamantylcarbonyl group attached to an anthranilic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid typically involves multiple steps. One common approach is to start with the preparation of the adamantylcarbonyl intermediate, followed by the introduction of the bromomethyl group and the anthranilic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid can undergo various chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group may yield aldehydes or carboxylic acids, while nucleophilic substitution can lead to a variety of substituted anthranilic acid derivatives.

Scientific Research Applications

N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For example, its bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The adamantylcarbonyl group may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: A simpler analog with a similar core structure but lacking the bromomethyl and adamantylcarbonyl groups.

    N-methylanthranilic acid: Contains a methyl group instead of the bromomethyl group.

    N-phenylanthranilic acid: Features a phenyl group in place of the adamantylcarbonyl group.

Uniqueness

N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromomethyl group allows for versatile chemical modifications, while the adamantylcarbonyl group enhances stability and hydrophobic interactions. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

51032-23-6

Molecular Formula

C20H24BrNO3

Molecular Weight

406.3 g/mol

IUPAC Name

2-[[3-(bromomethyl)-5-methyladamantane-1-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H24BrNO3/c1-18-6-13-7-19(9-18,12-21)11-20(8-13,10-18)17(25)22-15-5-3-2-4-14(15)16(23)24/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,24)

InChI Key

CYVIYFFJHIHWIR-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC=C4C(=O)O)CBr

Origin of Product

United States

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